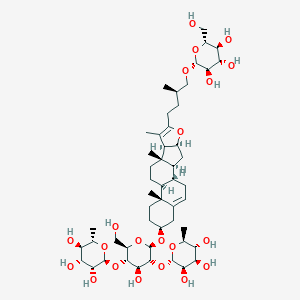

Pseudoprotodioscin

Description

This compound has been reported in Smilax menispermoidea, Dioscorea panthaica, and other organisms with data available.

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82O21/c1-20(19-64-46-40(60)39(59)36(56)31(17-52)69-46)7-10-29-21(2)33-30(68-29)16-28-26-9-8-24-15-25(11-13-50(24,5)27(26)12-14-51(28,33)6)67-49-45(72-48-42(62)38(58)35(55)23(4)66-48)43(63)44(32(18-53)70-49)71-47-41(61)37(57)34(54)22(3)65-47/h8,20,22-23,25-28,30-49,52-63H,7,9-19H2,1-6H3/t20-,22+,23+,25+,26-,27+,28+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41-,42-,43+,44-,45-,46-,47+,48+,49-,50+,51+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCUMTGKKLOMCW-XNVNDPJESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(C(O3)C)O)O)O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CC8C7C(=C(O8)CCC(C)COC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)O[C@H]4CC[C@@]5([C@H]6CC[C@]7([C@H]([C@@H]6CC=C5C4)C[C@H]8[C@@H]7C(=C(O8)CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315996 | |

| Record name | Pseudoprotodioscin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1031.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102115-79-7 | |

| Record name | Pseudoprotodioscin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102115-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudoprotodioscin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102115797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudoprotodioscin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)furosta-5,20(22)-dien-3-yl O-6-deoxy-α-L-mannopyranosyl-(1.fwdarw.2)-O-[6-deoxy-α-L-mannopyranosyl-(1.fwdarw.4)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSEUDOPROTODIOSCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB4XAC5WHS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pseudoprotodioscin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoprotodioscin (PPD), a steroidal saponin primarily isolated from plants of the Dioscorea genus, has emerged as a promising natural compound with multifaceted pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying PPD's therapeutic potential, with a primary focus on its anti-cancer effects. PPD has been demonstrated to induce apoptosis and autophagy in cancer cells through the modulation of key signaling pathways, including the downregulation of microRNA-182-5p (miR-182-5p) and subsequent upregulation of its target, Forkhead Box O1 (FOXO1). This guide synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the implicated signaling cascades to serve as a valuable resource for researchers in oncology and drug discovery.

Core Mechanism of Action in Cancer: The miR-182-5p/FOXO1 Axis

The principal anti-cancer activity of this compound is attributed to its ability to modulate the miR-182-5p/FOXO1 signaling axis, leading to the induction of both apoptosis and autophagy in cancer cells. This mechanism has been notably elucidated in the context of endometrial cancer.[1]

Downregulation of miR-182-5p

PPD treatment has been shown to significantly decrease the expression of miR-182-5p in endometrial cancer cells.[1] Overexpression of this microRNA is associated with increased proliferation, migration, and invasion of cancer cells, while its inhibition curtails these malignant phenotypes.

Upregulation of FOXO1

FOXO1, a member of the forkhead box family of transcription factors, acts as a tumor suppressor by regulating the expression of genes involved in cell cycle arrest, apoptosis, and stress resistance. miR-182-5p directly targets the 3'-untranslated region (3'-UTR) of FOXO1 mRNA, leading to its degradation and a reduction in FOXO1 protein levels. By downregulating miR-182-5p, PPD alleviates this inhibitory effect, resulting in the upregulation of FOXO1 protein.[1]

Induction of Apoptosis and Autophagy

The subsequent increase in FOXO1 protein levels triggers two critical anti-cancer cellular processes:

-

Mitochondrial Apoptosis: FOXO1 activates the intrinsic pathway of apoptosis, which involves the mitochondria. This pathway is characterized by the release of cytochrome c from the mitochondria into the cytoplasm, leading to the activation of a cascade of caspases, the executioners of apoptosis.

-

Autophagy: FOXO1 also initiates autophagy, a cellular self-degradation process where damaged organelles and proteins are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation.

The dual induction of apoptosis and autophagy by PPD via the miR-182-5p/FOXO1 axis represents a potent mechanism for inhibiting cancer cell growth and survival.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound and related compounds.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A375 | Melanoma | 5.73 ± 2.49 | [1] |

| L929 | Fibrosarcoma | 5.09 ± 4.65 | [1] |

| HeLa | Cervical Cancer | 3.32 ± 2.49 | [1] |

| Osteosarcoma Cells | Osteosarcoma | 10.48 | [1] |

Detailed Experimental Protocols

This section provides an overview of the methodologies that can be employed to investigate the mechanism of action of this compound.

Cell Culture and PPD Treatment

-

Cell Lines: Human endometrial cancer cell lines (e.g., Ishikawa, HEC-1B), as well as other cancer cell lines for broader screening.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

PPD Treatment: PPD is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells for specified time periods.

Quantitative Real-Time PCR (qRT-PCR) for miRNA and mRNA Expression

-

RNA Isolation: Total RNA is extracted from PPD-treated and control cells using a commercial kit (e.g., TRIzol reagent).

-

Reverse Transcription: For miRNA analysis, a specific stem-loop primer for miR-182-5p is used for reverse transcription. For mRNA analysis (e.g., FOXO1), oligo(dT) primers are used.

-

qPCR: The relative expression levels of miR-182-5p and FOXO1 mRNA are quantified using a SYBR Green-based qPCR assay. U6 small nuclear RNA and GAPDH are commonly used as internal controls for miRNA and mRNA, respectively.

Western Blot Analysis for Protein Expression

-

Protein Extraction: Whole-cell lysates are prepared from treated and control cells using RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., FOXO1, Bcl-2, Bax, cleaved Caspase-3, LC3-I/II, p62, and GAPDH as a loading control) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression levels.

Apoptosis Assays

-

Annexin V/PI Staining: Apoptotic cells are quantified by flow cytometry after staining with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

-

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining can be used to detect DNA fragmentation, a hallmark of apoptosis, in cells or tumor tissue sections.

Autophagy Assays

-

LC3 Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against LC3. The formation of LC3 puncta, representing the recruitment of LC3 to autophagosome membranes, is visualized by fluorescence microscopy.

-

Transmission Electron Microscopy (TEM): TEM can be used to directly visualize the ultrastructure of autophagosomes and autolysosomes within the cells.

In Vivo Xenograft Tumor Model

-

Animal Model: Immunocompromised mice (e.g., nude mice or SCID mice) are used.

-

Tumor Cell Implantation: Cancer cells are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.

-

PPD Administration: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. PPD is administered via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

Immunohistochemistry (IHC): The expression of key proteins (e.g., FOXO1, cleaved Caspase-3, Ki-67) in the tumor tissues can be analyzed by IHC.

Conclusion

This compound demonstrates significant anti-cancer potential primarily through the induction of apoptosis and autophagy. Its ability to modulate the miR-182-5p/FOXO1 signaling axis provides a clear molecular basis for its therapeutic effects. The experimental protocols and quantitative data presented in this guide offer a framework for further investigation into the pharmacological properties of PPD and its development as a potential anti-cancer agent. Future research should focus on validating these mechanisms in a broader range of cancer types and in more complex preclinical models to facilitate its translation into clinical applications.

References

Pseudoprotodioscin: A Comprehensive Technical Guide to its Apoptotic Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoprotodioscin (PPD), a steroidal saponin derived from plants of the Dioscorea genus, has emerged as a promising natural compound with notable anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying PPD-induced apoptosis in various cancer cell lines. We consolidate quantitative data on its cytotoxic effects, provide detailed experimental protocols for assessing its apoptotic activity, and visualize the intricate signaling pathways involved. This document serves as a comprehensive resource for researchers investigating PPD as a potential therapeutic agent in oncology.

Quantitative Analysis of this compound's Cytotoxic and Apoptotic Effects

The efficacy of this compound (PPD) in inhibiting cancer cell growth and inducing apoptosis has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. Furthermore, the induction of apoptosis is characterized by changes in the expression of key regulatory proteins and the percentage of apoptotic cells. While specific quantitative data for PPD-induced apoptosis rates and protein fold changes are still emerging, studies on the closely related steroidal saponin, dioscin, provide valuable insights into the expected effects.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 3.32 ± 2.49 | [1] |

| A375 | Melanoma | 5.73 ± 2.49 | [1] |

| L929 | Fibrosarcoma | 5.09 ± 4.65 | [1] |

| Osteosarcoma cells | Bone Cancer | 10.48 | [1] |

Table 2: Apoptotic Effects of Dioscin (a related steroidal saponin) in Cancer Cells

| Cancer Cell Line | Treatment | Apoptosis Rate (%) | Key Protein Changes (Fold Change) | Reference |

| LNCaP (Prostate) | Dioscin (4 µmol/L) | Increased | Cleaved caspase-3: Increased, Bcl-2: Decreased, Bax: Increased | [2] |

| PC-3 (Prostate) | Dioscin (5.6 µM, 24h) | 17.86 | - | [3] |

| PC-3 mammospheres | Dioscin (10.0 µM, 24h) | 15.67 | - | [3] |

| NCI-H520 (Lung) | Dioscin (5 µM, 48h) | Increased | Cleaved caspase-3: Increased, Cleaved PARP: Increased, Bax: Increased, Bcl-2: Decreased | [4] |

| SK-MES-1 (Lung) | Dioscin (5 µM, 48h) | Increased | Cleaved caspase-3: Increased, Cleaved PARP: Increased, Bax: Increased, Bcl-2: Decreased | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of PPD on cancer cells.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound (PPD) stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of PPD and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the PPD concentration.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining (Flow Cytometry)

This protocol allows for the quantification of apoptotic and necrotic cells following PPD treatment.

Materials:

-

Cancer cells treated with PPD

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with the desired concentration of PPD for a specified time. Include an untreated control.

-

Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins such as the Bcl-2 family (Bax, Bcl-2) and caspases (cleaved caspase-3).

Materials:

-

Cancer cells treated with PPD

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with PPD and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin to determine the fold change in protein expression.[6][7][8][9][10][11][12][13]

Signaling Pathways in PPD-Induced Apoptosis

This compound triggers apoptosis through a complex network of signaling pathways, primarily converging on the mitochondria. The intrinsic apoptotic pathway is a key mechanism, and emerging evidence also points to the involvement of the PI3K/Akt and MAPK (JNK and p38) signaling pathways.

The Intrinsic (Mitochondrial) Apoptotic Pathway

PPD initiates apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This leads to mitochondrial dysfunction and the activation of caspases.

Caption: PPD induces the intrinsic apoptotic pathway.

Involvement of PI3K/Akt and MAPK (JNK & p38) Signaling Pathways

Studies on PPD and related steroidal saponins suggest the modulation of the PI3K/Akt and MAPK (JNK and p38) signaling pathways, which are crucial regulators of cell survival and apoptosis. PPD appears to inhibit the pro-survival PI3K/Akt pathway while activating the pro-apoptotic JNK and p38 pathways.

Caption: PPD modulates key survival and apoptotic signaling pathways.

Experimental Workflow for Investigating PPD-Induced Apoptosis

A typical workflow for studying the apoptotic effects of PPD involves a series of in vitro experiments to assess cytotoxicity, quantify apoptosis, and elucidate the underlying molecular mechanisms.

Caption: Experimental workflow for PPD apoptosis studies.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in a variety of cancer cell lines. Its mechanism of action involves the modulation of the intrinsic apoptotic pathway, characterized by an altered Bax/Bcl-2 ratio and subsequent caspase activation. Furthermore, PPD appears to influence the PI3K/Akt and MAPK signaling cascades, further promoting cell death. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of PPD in cancer treatment. Future studies should focus on in vivo efficacy and the development of drug delivery systems to enhance its bioavailability.

References

- 1. Diosmetin suppresses human prostate cancer cell proliferation through the induction of apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dioscin-induced apoptosis of human LNCaP prostate carcinoma cells through activation of caspase-3 and modulation of Bcl-2 protein family | Semantic Scholar [semanticscholar.org]

- 3. Dioscin induces prostate cancer cell apoptosis through activation of estrogen receptor-β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dioscin facilitates ROS-induced apoptosis via the p38-MAPK/HSP27-mediated pathways in lung squamous cell carcinoma [ijbs.com]

- 5. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Pseudoprotodioscin: A Comprehensive Technical Guide on its Pharmacological Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoprotodioscin (PPD), a furostanol bisglycoside, is a steroidal saponin predominantly isolated from plants of the Dioscorea genus. Emerging research has illuminated its diverse and potent pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth analysis of the pharmacological properties of this compound, focusing on its anticancer, anti-inflammatory, hepatoprotective, and cardioprotective effects. Detailed summaries of quantitative data, experimental methodologies for key assays, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound, a steroidal saponin, has garnered significant scientific interest due to its wide spectrum of biological activities.[1] Extracted primarily from the rhizomes of Dioscorea species, this compound has demonstrated significant potential in preclinical studies for the treatment of various pathologies, including cancer, inflammatory disorders, liver damage, and cardiovascular diseases.[1][2] This guide aims to consolidate the current scientific knowledge on this compound, offering a technical overview for researchers and professionals in the field of drug discovery and development.

Pharmacological Properties and Therapeutic Effects

This compound exhibits a range of pharmacological effects, with the most extensively studied being its anticancer, anti-inflammatory, hepatoprotective, and cardioprotective activities.

Anticancer Effects

This compound has demonstrated cytotoxic effects against various cancer cell lines.[1] Its primary mechanism of action involves the induction of apoptosis and autophagy.

Signaling Pathway: A key pathway implicated in the anticancer activity of this compound involves the modulation of the microRNA-182-5p (miR-182-5p) and Forkhead Box O1 (FoxO1) axis. By downregulating miR-182-5p, this compound relieves the inhibition of its target, FoxO1. The subsequent increase in FoxO1 expression triggers the activation of downstream apoptotic and autophagic pathways, leading to cancer cell death.[1]

Quantitative Data: Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A375 | Melanoma | 5.73 ± 2.49 | [1] |

| L929 | Fibrosarcoma | 5.09 ± 4.65 | [1] |

| HeLa | Cervical Cancer | 3.32 ± 2.49 | [1] |

| Osteosarcoma Cells | Bone Cancer | 10.48 | [1] |

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory mediators.

Signaling Pathway: The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1] By suppressing the NF-κB signaling cascade, this compound effectively reduces the inflammatory response.

Hepatoprotective Effects

This compound has demonstrated protective effects against liver injury, primarily through its antioxidant properties.

Mechanism of Action: In models of liver damage, this compound has been shown to increase the levels of endogenous antioxidants such as glutathione (GSH) and superoxide dismutase (SOD), while reducing the levels of reactive oxygen species (ROS). This antioxidant activity helps to mitigate cellular damage and protect hepatocytes.

Quantitative Data: Hepatoprotective Markers

| Model | Parameter | Effect of this compound |

| CCl4-induced hepatotoxicity | Serum ALT levels | Significant reduction |

| CCl4-induced hepatotoxicity | Serum AST levels | Significant reduction |

| In vitro (Hepatocytes) | Intracellular GSH levels | Significant increase |

| In vitro (Hepatocytes) | Intracellular SOD activity | Significant increase |

Cardioprotective and Lipid-Lowering Effects

This compound exerts beneficial effects on the cardiovascular system by improving lipid metabolism and protecting against ischemia-reperfusion injury.

Signaling Pathway: The lipid-lowering effects of this compound are mediated through the inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs) and microRNAs 33a/b (miR-33a/b). This inhibition leads to an increase in the expression of ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux. Additionally, this compound can influence the PCSK9/LDLR pathway, further contributing to the regulation of lipid levels.[1][3]

Experimental Protocols

This section outlines the general methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation

Objective: To extract and isolate this compound from Dioscorea plant material.

Workflow:

Methodology:

-

Preparation of Plant Material: Dried rhizomes of Dioscorea species are pulverized into a fine powder.

-

Extraction: The powdered material is subjected to solvent extraction, typically using ethanol or methanol. This can be performed using methods such as maceration, sonication, or reflux extraction.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Isolation: The crude extract is then subjected to chromatographic techniques for purification.

-

Column Chromatography: Initial separation is often performed on a silica gel column with a gradient elution system of solvents like chloroform and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC on a C18 column with a mobile phase typically consisting of a gradient of acetonitrile and water.

-

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Methodology:

-

Animal Model: The study is typically conducted in rats or mice.

-

Treatment: Animals are pre-treated with this compound or a vehicle control at various doses, usually administered orally or intraperitoneally.

-

Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Conclusion and Future Directions

This compound has emerged as a natural compound with significant therapeutic potential across a spectrum of diseases. Its well-defined mechanisms of action, particularly in cancer and inflammatory conditions, make it an attractive candidate for further drug development. The quantitative data from preclinical studies are promising, although more extensive in vivo efficacy and safety studies are warranted. The experimental protocols outlined in this guide provide a framework for future research aimed at further elucidating the pharmacological profile of this compound and advancing its journey from a promising natural product to a potential clinical therapeutic. Future research should focus on optimizing its pharmacokinetic properties, exploring novel delivery systems, and conducting well-designed clinical trials to validate its therapeutic efficacy in humans.

References

Preliminary in vitro studies on Pseudoprotodioscin's anti-tumor activity.

This technical guide provides an in-depth analysis of the preliminary in vitro studies on the anti-tumor activity of Pseudoprotodioscin (PPD), a steroidal saponin. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved in PPD's anti-cancer effects.

Quantitative Assessment of Cytotoxic Activity

This compound has demonstrated cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below, providing a quantitative measure of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A375 | Melanoma | 5.73 ± 2.49 | [1] |

| L929 | Fibrosarcoma | 5.09 ± 4.65 | [1] |

| HeLa | Cervical Cancer | 3.32 ± 2.49 | [1] |

| Osteosarcoma | Bone Cancer | 10.48 | [1] |

Core Experimental Protocols

The following sections detail the standard methodologies employed in the in vitro evaluation of this compound's anti-tumor properties.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Culture and Treatment: Seed cells and treat with this compound as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL stock).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Preparation and Treatment: Culture and treat cells with this compound as previously described.

-

Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI. Incubate for 30 minutes at 37°C.

-

PI Staining: Add Propidium Iodide to the cell suspension.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways of this compound's Anti-Tumor Activity

Preliminary studies suggest that this compound and its related compounds exert their anti-tumor effects through the induction of apoptosis and cell cycle arrest, primarily involving the mitochondrial pathway and regulation of key cell cycle proteins.

Apoptosis Induction

This compound has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. In endometrial cancer, PPD downregulates miR-182-5p, which in turn upregulates its target, the transcription factor FoxO1.[1] Increased FoxO1 expression is linked to the activation of the mitochondrial apoptosis pathway.

Studies on the related compound, Methyl protodioscin (MPD), in A549 lung cancer cells have further elucidated this pathway. MPD treatment leads to a decrease in the mitochondrial membrane potential, resulting in the release of cytochrome c from the mitochondria into the cytosol.[3] Cytochrome c then activates a cascade of caspases, including the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[3] This process is regulated by the Bcl-2 family of proteins, with MPD causing a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[3][4]

Cell Cycle Arrest

In addition to apoptosis, this compound and its analogs can induce cell cycle arrest, preventing cancer cells from proliferating. Studies on Methyl protodioscin have shown that it can cause cell cycle arrest at the G2/M phase in A549 lung cancer, HepG2 liver cancer, and K562 leukemia cells.[3][4][5] This arrest is associated with a decrease in the expression of Cyclin B1, a key regulatory protein for the G2/M transition.[4][5] The downregulation of Cyclin B1 prevents the activation of its partner, cyclin-dependent kinase 1 (Cdk1), which is essential for entry into mitosis.

Experimental Workflow Overview

The in vitro evaluation of this compound's anti-tumor activity typically follows a structured workflow, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

This guide provides a foundational understanding of the preliminary in vitro anti-tumor activities of this compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in a clinical setting.

References

- 1. mdpi.com [mdpi.com]

- 2. cyrusbio.com.tw [cyrusbio.com.tw]

- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl protodioscin induces G2/M arrest and apoptosis in K562 cells with the hyperpolarization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Signaling Pathways Affected by Pseudoprotodioscin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoprotodioscin (PPD), a steroidal saponin primarily isolated from plants of the Dioscorea genus, has garnered significant attention for its diverse pharmacological activities, including potent anticancer effects. Understanding the molecular mechanisms underlying PPD's therapeutic potential is crucial for its development as a clinical candidate. This technical guide provides an in-depth overview of the key signaling pathways modulated by this compound, with a focus on its role in cancer therapy. We summarize quantitative data on its cytotoxic effects, present detailed experimental protocols for key assays, and visualize the intricate signaling networks using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, pharmacology, and drug discovery.

Introduction

Natural products remain a vital source of novel therapeutic agents, with many approved drugs originating from plant-derived compounds. This compound (PPD) has emerged as a promising bioactive molecule with a range of biological activities, including anti-inflammatory, hepatoprotective, and anticancer properties.[1] Its anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This guide delves into the core signaling pathways that PPD commandeers to exert its cytotoxic effects, providing a foundational understanding for further research and drug development efforts.

Signaling Pathways Modulated by this compound

Current research indicates that this compound impacts several critical signaling cascades involved in cell survival, proliferation, and inflammation. The most well-documented pathways include the intrinsic apoptosis pathway, the NF-κB signaling cascade, and the MAPK pathway. While direct evidence for its impact on the PI3K/Akt pathway is still emerging, the interconnectedness of these pathways suggests potential cross-talk.

Intrinsic Apoptosis Pathway

This compound is a potent inducer of apoptosis, the body's natural mechanism of programmed cell death, in cancer cells. Evidence suggests that PPD primarily activates the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. PPD treatment has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[2][3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] PPD treatment can suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in inflammation and cell survival.[4][5]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cell proliferation, differentiation, and apoptosis. The MAPK family includes several cascades, such as the ERK, JNK, and p38 MAPK pathways. While direct and extensive studies on PPD's effect on this pathway are ongoing, research on the closely related saponin, Dioscin, provides significant insights. Dioscin has been shown to induce apoptosis in cancer cells through the activation of the p38 MAPK and JNK pathways, which are generally considered stress-activated pathways leading to apoptosis.[6] The activation of these pathways can be triggered by an increase in reactive oxygen species (ROS), which has been observed following treatment with Dioscin.[7][8][9]

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell survival and proliferation. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[10] Studies on Dioscin have demonstrated its ability to inhibit the phosphorylation of STAT3, which is a critical step for its activation and dimerization.[11] By preventing STAT3 phosphorylation, Dioscin blocks its nuclear translocation and subsequent transactivation of target genes involved in cell survival, such as Bcl-2 and Cyclin D1.[11] Given the structural similarity, it is plausible that PPD employs a similar mechanism.

Quantitative Data

The cytotoxic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A375 | Human Melanoma | 5.73 ± 2.49 | [1] |

| L929 | Mouse Fibrosarcoma | 5.09 ± 4.65 | [1] |

| HeLa | Human Cervical Cancer | 3.32 ± 2.49 | [1] |

| Osteosarcoma Cells | Bone Cancer | 10.48 | [1] |

Note: Data on the quantitative changes in protein expression levels (e.g., fold change in Bax/Bcl-2 ratio or p-STAT3 levels) upon PPD treatment are still emerging. The table below presents data from studies on the related compound Dioscin to provide an indication of the potential effects of PPD.

| Protein | Cell Line | Treatment | Fold Change/Effect | Reference |

| p-STAT3 (Tyr705) | A375, B16F10 | Dioscin (0.25-2.00 µM) | Dose-dependent decrease | [11] |

| p-Src (Tyr416) | A375, B16F10 | Dioscin (0.25-2.00 µM) | Dose-dependent decrease | [11] |

| Bcl-2 mRNA | A375, B16F10 | Dioscin | Significant downregulation | [11] |

| Cyclin D1 mRNA | A375, B16F10 | Dioscin | Significant downregulation | [11] |

| p-p38 | NCI-H520, SK-MES-1 | Dioscin | Increased phosphorylation | [7] |

| p-HSP27 | NCI-H520, SK-MES-1 | Dioscin | Increased phosphorylation | [7] |

| Bax | HepG2, T47D, HCT116 | 3-NC (a chromene derivative) | Upregulation | [2] |

| Bcl-2 | HepG2, T47D, HCT116 | 3-NC (a chromene derivative) | Downregulation | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on signaling pathways.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of PPD on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (PPD) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of PPD in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the PPD dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve PPD).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins in the signaling pathways affected by PPD.

Materials:

-

Cancer cells treated with PPD

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p-p38, anti-p-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Boil the samples for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after PPD treatment.

Materials:

-

Cancer cells treated with PPD

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

This compound demonstrates significant potential as an anticancer agent by modulating multiple key signaling pathways. Its ability to induce apoptosis through the intrinsic pathway and inhibit pro-survival pathways like NF-κB highlights its multifaceted mechanism of action. Further research is warranted to fully elucidate its effects on the MAPK and potentially the PI3K/Akt pathways, and to obtain more comprehensive quantitative data on its impact on protein expression. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the therapeutic promise of this compound.

References

- 1. Research Progress on the Biological Activities and Clinical Applications of this compound [mdpi.com]

- 2. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dioscin Improves Pyroptosis in LPS-Induced Mice Mastitis by Activating AMPK/Nrf2 and Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dioscin induced activation of p38 MAPK and JNK via mitochondrial pathway in HL-60 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dioscin facilitates ROS-induced apoptosis via the p38-MAPK/HSP27-mediated pathways in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dioscin facilitates ROS-induced apoptosis via the p38-MAPK/HSP27-mediated pathways in lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dioscin induces osteosarcoma cell apoptosis by upregulating ROS-mediated P38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibiting the Src/STAT3 signaling pathway contributes to the anti-melanoma mechanisms of dioscin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Pseudoprotodioscin from Dioscorea Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Pseudoprotodioscin (PPD), a steroidal saponin with significant therapeutic potential, from its natural source, the genus Dioscorea. This document details the experimental protocols for extraction and purification, presents quantitative data on the compound's prevalence, and illustrates the key signaling pathways it modulates.

Introduction to this compound

This compound (PPD) is a furostanol bisglycoside, a type of steroidal saponin, predominantly found in the rhizomes of various Dioscorea species, commonly known as yams.[1] It has garnered considerable attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and cholesterol-lowering effects.[2][3] PPD's therapeutic potential makes its efficient isolation and purification a critical area of research for drug discovery and development.

Quantitative Analysis of this compound in Dioscorea Species

The concentration of this compound can vary significantly among different Dioscorea species. This variation underscores the importance of selecting the appropriate plant material for efficient extraction. The table below summarizes the PPD content in several Dioscorea species as determined by various analytical methods.

| Dioscorea Species | PPD Content (mg/g of dry weight) | Analytical Method |

| Dioscorea composita | 19.36 | HPLC |

| Dioscorea nipponica | 16.24 | HPLC |

| Dioscorea zingiberensis | 6.67 | HPLC |

| Paris polyphylla var. yunnanensis | 2.932 | HPLC |

| Polygonatum kingianum | 0.06517 | HPLC |

| Tribulus terrestris | 0.00073 | HPLC |

Experimental Protocols for Isolation and Purification

The isolation of this compound from Dioscorea rhizomes is a multi-step process involving extraction, preliminary purification by silica gel chromatography, and final purification by preparative high-performance liquid chromatography (prep-HPLC).

Extraction of Crude Saponins

Objective: To extract a crude mixture of saponins, including this compound, from the dried rhizomes of a selected Dioscorea species.

Methodology:

-

Preparation of Plant Material: Dried rhizomes of a high-PPD containing Dioscorea species (e.g., D. composita or D. nipponica) are pulverized into a fine powder (approximately 40-60 mesh).

-

Solvent Extraction: The powdered rhizomes are extracted with 70-80% ethanol at a solid-to-liquid ratio of 1:10 (w/v). The extraction is performed under reflux at 80°C for 2 hours and repeated three times to ensure maximum yield.

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-butanol. The n-butanol fractions, which contain the saponins, are combined and evaporated to dryness to yield the crude saponin extract.

Preliminary Purification by Silica Gel Column Chromatography

Objective: To separate the crude saponin extract into fractions and enrich the fraction containing this compound.

Methodology:

-

Column Preparation: A silica gel column (100-200 mesh) is packed using a slurry method with a suitable solvent such as chloroform.

-

Sample Loading: The crude saponin extract is dissolved in a minimal amount of methanol and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dried, sample-adsorbed silica gel is loaded onto the top of the prepared column.

-

Gradient Elution: The column is eluted with a stepwise gradient of chloroform-methanol-water. The elution may start with a ratio of 9:1:0.1 and gradually increase the polarity by increasing the proportion of methanol and water.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol-water (7:3:0.5) developing solvent and visualized by spraying with 10% sulfuric acid in ethanol followed by heating. Fractions showing a spot corresponding to a PPD standard are pooled.

-

Concentration: The PPD-rich fractions are combined and concentrated under reduced pressure.

Final Purification by Preparative HPLC

Objective: To isolate pure this compound from the enriched fraction.

Methodology:

-

System and Column: A preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 10 µm) is used.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed. The gradient may start with 30% acetonitrile and increase to 70% over 40 minutes.

-

Sample Injection: The enriched fraction from the silica gel column is dissolved in methanol and filtered through a 0.45 µm filter before injection.

-

Detection and Fraction Collection: The elution is monitored at a wavelength of 203 nm. The peak corresponding to this compound is collected.

-

Purity Confirmation and Lyophilization: The purity of the collected fraction is confirmed by analytical HPLC. The purified solution is then lyophilized to obtain pure this compound as a white powder.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Dioscorea species.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways. Two of the most significant are the SREBP and PI3K/Akt pathways.

PPD has been found to inhibit the sterol regulatory element-binding protein (SREBP) pathway, which plays a central role in the synthesis of cholesterol and fatty acids.[3] This inhibition contributes to its cholesterol-lowering effects.

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis. PPD has been shown to modulate this pathway, which is often dysregulated in cancer cells, contributing to its anticancer properties.

Conclusion

This technical guide outlines the key aspects of the discovery and isolation of this compound from Dioscorea species. The provided protocols offer a robust framework for researchers to extract and purify this promising bioactive compound. The elucidation of its interactions with critical signaling pathways, such as SREBP and PI3K/Akt, further highlights its potential for the development of novel therapeutics. Further research is warranted to optimize the isolation process and to fully explore the pharmacological applications of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pseudoprotodioscin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoprotodioscin, a furostanol bisglycoside saponin predominantly isolated from plants of the Dioscorea genus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It details its molecular architecture, including the aglycone core and sugar moieties, and delves into the critical stereochemical aspects that define its biological function. This document also outlines standardized experimental protocols for its isolation, purification, and structural elucidation using advanced spectroscopic techniques. Furthermore, it presents quantitative data on its biological activities and natural abundance, alongside visualizations of its known signaling pathways to facilitate a deeper understanding of its mechanism of action.

Chemical Structure

This compound (CAS Registry Number: 102115-79-7) is a complex steroidal saponin with the molecular formula C₅₁H₈₂O₂₁ and a molecular weight of 1031.2 g/mol .[1] Its structure is characterized by a C27 furostanol aglycone, which is a cholestane derivative with a five-membered E ring and a six-membered F ring, both heterocyclic and spiro-fused at the C-22 position. The aglycone is glycosidically linked to a branched trisaccharide chain at the C-3 position and a single glucose unit at the C-26 position.

The IUPAC name for this compound is (3β,25R)-26-(β-D-glucopyranosyloxy)furosta-5,20(22)-dien-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside.[1]

The core structure consists of:

-

Aglycone: A furostanol-type steroidal sapogenin.

-

Glycosylation at C-3: A branched trisaccharide chain composed of two α-L-rhamnopyranose units and one β-D-glucopyranose unit.

-

Glycosylation at C-26: A single β-D-glucopyranose unit.

Stereochemistry

The biological activity of natural products is intrinsically linked to their stereochemistry. For this compound, the specific spatial arrangement of atoms at its numerous chiral centers is crucial for its pharmacological effects.

The key stereochemical features are:

-

Steroid Core: The fusion of the A/B, B/C, and C/D rings of the steroid nucleus is trans, which is typical for most natural steroids. The stereochemistry at the chiral centers of the steroid nucleus is consistent with that of other naturally occurring steroidal saponins.

-

C-25 Position: The stereochemistry at the C-25 position of the furostanol side chain is designated as (R). This configuration is a critical determinant of the overall shape of the side chain and its interactions with biological targets.

-

Anomeric Centers of Sugar Moieties: The glycosidic linkages of the sugar units have specific anomeric configurations. The glucose attached at C-26 is in a β-configuration. In the trisaccharide chain at C-3, the glucose is β-linked, while the two rhamnose units are α-linked.

The precise stereochemistry is essential for the molecule's ability to bind to specific receptors and enzymes, thereby eliciting its biological responses.

Quantitative Data

Cytotoxic Activity of this compound

| Cell Line | IC₅₀ (µM) | Reference |

| A375 (Human malignant melanoma) | 5.73 | [2] |

| L929 (Mouse fibrosarcoma) | 5.09 | [2] |

| HeLa (Human cervical cancer) | 3.32 | [2] |

Content of this compound in Various Plants

| Plant Source | Content (mg/g) | Detection Method | Reference |

| Dioscorea composita Hemsl. | 19.36 | HPLC-ELSD | [3] |

| Dioscorea nipponica Makino | 16.24 | HPLC | [3] |

| Dioscorea zingiberensis C. H. Wright | 6.67 | HPLC-ELSD | [3] |

| Paris polyphylla var. yunnanensis | 2.932 | UPLC | [3] |

| Polygonatum kingianum Collett & Hemsl. | 0.06517 | Not specified | [3] |

| Tribulus terrestris L. | 0.00073 | Not specified | [3] |

Experimental Protocols

Isolation and Purification of this compound

This protocol describes a general workflow for the extraction and purification of this compound from plant material.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with an aqueous ethanol solution (e.g., 70%) using methods such as ultrasonication or reflux extraction to enhance efficiency.[3]

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a concentrated crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned with a non-polar solvent (e.g., n-hexane) to remove lipids, followed by partitioning with a more polar solvent (e.g., n-butanol) to enrich the saponin fraction.

-

Chromatography: The saponin-rich fraction is subjected to column chromatography over silica gel or octadecylsilyl (ODS) silica gel.

-

Gradient Elution: A gradient elution system, typically a mixture of chloroform, methanol, and water in varying proportions, is used to separate the components.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required.

Sample Preparation: The purified this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., pyridine-d₅ or methanol-d₄).

Experiments:

-

1D NMR:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Determine the number and type of carbon atoms (CH₃, CH₂, CH, C).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system, crucial for tracing the connectivity of protons in the steroid core and sugar rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, essential for establishing the linkages between the aglycone and sugar moieties and between the sugar units themselves.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the aglycone and the conformation of the glycosidic linkages.

-

Stereochemical Assignment at C-25: The stereochemistry at C-25 can be determined by analyzing the chemical shift difference (Δab) of the geminal protons at C-26 in the ¹H NMR spectrum. In pyridine-d₅, a Δab value of ≥ 0.57 ppm is indicative of a 25S configuration, while a value of ≤ 0.48 ppm suggests a 25R configuration. In methanol-d₄, the empirical rule is modified, with Δab values of 0.45-0.48 ppm for 25S and 0.33-0.35 ppm for 25R.

Molecular Formula Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact mass of this compound.

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol) is infused into the ESI source.

Analysis:

-

The sample is ionized, typically forming protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺ in positive ion mode, or deprotonated molecules [M-H]⁻ in negative ion mode.

-

The mass-to-charge ratio (m/z) of the ions is measured with high accuracy (typically < 5 ppm).

-

The elemental composition is calculated from the exact mass using specialized software, confirming the molecular formula C₅₁H₈₂O₂₁.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways, contributing to its diverse pharmacological effects.

Inhibition of NF-κB Signaling Pathway

This compound can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.

Modulation of Estrogen Receptor Signaling

This compound exhibits estrogenic activity by interacting with the estrogen receptor (ER), influencing gene expression related to various physiological processes.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and stereochemistry of this compound. A thorough understanding of its molecular architecture and spatial arrangement is fundamental for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents based on this natural product scaffold. The outlined experimental protocols offer a standardized approach for its isolation, purification, and comprehensive structural characterization, which are essential for quality control and further pharmacological investigations. The presented quantitative data and signaling pathway diagrams serve as valuable resources for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

A Technical Guide to the Initial Screening of Pseudoprotodioscin for Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoprotodioscin (PPD) is a steroidal saponin predominantly isolated from plants of the Dioscorea genus.[1] Emerging research has highlighted its considerable biological activities, including anticancer, hepatoprotective, and cardioprotective effects.[1] Of significant interest to drug development professionals is its potential as an anti-inflammatory agent. PPD has been shown to modulate key inflammatory pathways and suppress the production of inflammatory mediators, making it a promising candidate for further investigation.[1][2] This technical guide provides an in-depth overview of the initial screening methodologies for evaluating the anti-inflammatory properties of PPD, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes. The two central pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[3][4][5] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals (e.g., from Toll-like receptors), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[5] PPD is understood to exert its anti-inflammatory effects by inhibiting this cascade, thereby preventing NF-κB activation and the subsequent expression of inflammatory mediators like TNF-α.[1]

Modulation of the MAPK Signaling Pathway

The MAPK family of kinases (including p38, JNK, and ERK) plays a critical role in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators.[6][7] Inflammatory stimuli activate a phosphorylation cascade that ultimately leads to the activation of MAPKs. Activated MAPKs then phosphorylate various transcription factors, enhancing the expression of pro-inflammatory genes. Studies suggest that plant-derived compounds can suppress inflammation by inhibiting the phosphorylation of key MAPK proteins.[4][8][9]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative and qualitative data reported for this compound in various anti-inflammatory screening assays.

Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound

| Assay/Target | Cell Line | Concentration | Observed Effect | Citation |